Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound with a unique structure that includes a pyridazine ring, a fluorobenzamido group, and a thioacetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the pyridazine core. The fluorobenzamido group is introduced through a nucleophilic substitution reaction, followed by the formation of the thioacetamido linkage. The final step involves esterification to obtain the methyl ester form. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thioacetamido linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings or the thioacetamido linkage.
Scientific Research Applications
Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds or hydrophobic interactions with target proteins, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate: Similar structure but with a different fluorine position on the benzamido group.
Methyl 4-(2-((6-(3-chlorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-(2-((6-(3-methylbenzamido)pyridazin-3-yl)thio)acetamido)benzoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique combination of the fluorobenzamido group, pyridazine ring, and thioacetamido linkage in Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate provides distinct chemical and biological properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c1-30-21(29)13-5-7-16(8-6-13)23-18(27)12-31-19-10-9-17(25-26-19)24-20(28)14-3-2-4-15(22)11-14/h2-11H,12H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFODGTUGWWHRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.